molecular formula C14H9NO4 B13994333 5-Nitro-9h-fluorene-4-carboxylic acid CAS No. 7145-76-8

5-Nitro-9h-fluorene-4-carboxylic acid

Cat. No.: B13994333
CAS No.: 7145-76-8
M. Wt: 255.22 g/mol
InChI Key: IMIYOMGCXPCDFQ-UHFFFAOYSA-N
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Description

5-Nitro-9h-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H7NO5. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both nitro and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-9h-fluorene-4-carboxylic acid typically involves the nitration of 9H-fluorene-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the fluorene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-9h-fluorene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-9h-fluorene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-9h-fluorene-4-carboxylic acid is unique due to the specific positioning of the nitro group at the 5-position and the carboxylic acid group at the 4-position on the fluorene ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other nitrofluorene derivatives. The presence of both nitro and carboxylic acid groups allows for a wide range of chemical modifications and applications .

Properties

CAS No.

7145-76-8

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

5-nitro-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-14(17)10-5-1-3-8-7-9-4-2-6-11(15(18)19)13(9)12(8)10/h1-6H,7H2,(H,16,17)

InChI Key

IMIYOMGCXPCDFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C3=C1C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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